N-(4-acetamido-2-((2-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
The synthesis of novel heterocyclic compounds derived from visnagenone and khellinone has been explored, resulting in a variety of derivatives with potential anti-inflammatory and analgesic properties. These compounds, including N-substituted benzodifuran derivatives, exhibit selective COX-2 inhibition, analgesic, and anti-inflammatory activities, underscoring their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Research into the reaction of amino-thiophene derivatives with iso(and isothio)cyanates under microwave irradiation has led to the synthesis of thieno[2,3-d]pyrimidines, demonstrating the utility of microwave irradiation in facilitating efficient and novel synthetic routes for heterocyclic compounds (Davoodnia et al., 2009).
Potential Applications
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of this chemical scaffold. The investigation showcases the importance of structural modification in enhancing biological activities, providing a basis for the development of new pharmacologically active compounds (Singh et al., 2010).
A study on the synthesis and antimicrobial activities of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes revealed significant antibacterial and antifungal activities. This research indicates the potential of such compounds in addressing microbial resistance, underscoring the relevance of thiophene derivatives in developing new antimicrobials (Babu et al., 2012).
Advanced Applications
- The fluorescent properties of certain thiophene derivatives have been studied, revealing moderate to high fluorescence quantum yields. These findings suggest applications in materials science, particularly in the development of fluorescent dyes and sensors, demonstrating the versatility of thiophene-based compounds in various scientific domains (Bogza et al., 2018).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful. If you have specific questions about a different compound, feel free to ask!
properties
IUPAC Name |
N-[4-acetamido-2-[(2-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-11-6-3-4-7-13(11)10-28-19-22-16(20-12(2)24)15(18(26)23-19)21-17(25)14-8-5-9-27-14/h3-9H,10H2,1-2H3,(H,21,25)(H2,20,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPMHFDOZLFKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-((2-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide |
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